molecular formula C21H32N2O B11191525 N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11191525
M. Wt: 328.5 g/mol
InChI Key: LRXKICGLRMSCQZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a quinoline core, multiple methyl groups, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, cyclohexylamine, and methylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like bromine or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxylate
  • N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxylamide

Uniqueness

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and quinoline moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

N-cyclohexyl-2,2,4,6,8-pentamethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C21H32N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h11-12,16-17H,6-10,13H2,1-5H3,(H,22,24)

InChI Key

LRXKICGLRMSCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C(C=C(C=C12)C)C)C(=O)NC3CCCCC3)(C)C

Origin of Product

United States

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